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Compound of Interest

Compound Name: Torkinib

Cat. No.: B612163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Torkinib (PP242),

a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). Torkinib
exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-

kinase (PI3K) family and the broader protein kinome, making it a valuable tool for studying

mTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile
Torkinib's inhibitory activity has been quantified against a range of kinases, demonstrating its

potent and selective nature. The following tables summarize the half-maximal inhibitory

concentration (IC50) values of Torkinib against various PI3K isoforms and other selected

kinases.

Table 1: Torkinib IC50 Values against PI3K Family Kinases
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Kinase IC50

mTOR 8 nM[1][2][3]

mTORC1 30 nM[1][3]

mTORC2 58 nM[1][3]

p110α 1.96 µM[2], 2 µM[1][3]

p110β 2.2 µM[1][2][3]

p110γ 1.27 µM[2], 1.3 µM[1][3]

p110δ 100 nM[1], 102 nM[2]

DNA-PK 408 nM[2], 410 nM[1][3]

Table 2: Torkinib IC50 Values against Other Selected Kinases

Kinase IC50

Ret >90% inhibition at 800 nM[1]

PKCα 49 nM[2], >75% inhibition at 800 nM[1]

PKCβII >75% inhibition at 800 nM[1]

JAK2 (V617F) >75% inhibition at 800 nM[1]

Hck 1.2 µM[1][3]

Scr 1.4 µM[1][3]

VEGFR2 1.5 µM[1][3]

Abl 3.6 µM[1][3]

EphB4 3.4 µM[1][3]

EGFR 4.4 µM[1][3]

As the data indicates, Torkinib is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2]

[3] It demonstrates significant selectivity for mTOR over the class I PI3K isoforms p110α,
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p110β, and p110γ, with IC50 values in the micromolar range.[1][2][3] Notably, Torkinib shows

higher potency against p110δ and DNA-PK compared to other PI3K isoforms.[1][2] When

screened against a large panel of 219 protein kinases, Torkinib displayed remarkable

selectivity, inhibiting only a few kinases, such as Ret, PKCα, PKCβII, and JAK2V617F, by more

than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context
Torkinib exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator

of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein

complexes, mTORC1 and mTORC2. Torkinib is a dual inhibitor of both mTORC1 and

mTORC2.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that

is often dysregulated in cancer.
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Figure 1: PI3K/AKT/mTOR Signaling Pathway and Torkinib's sites of action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b612163?utm_src=pdf-body-img
https://www.benchchem.com/product/b612163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The determination of Torkinib's selectivity profile relies on robust and validated kinase assays.

The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay
This assay is a fluorescence resonance energy transfer (FRET)-based competition binding

assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive

tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag

antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to

the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An

inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:
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Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:
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Compound Preparation: A serial dilution of Torkinib is prepared in an appropriate buffer,

typically containing DMSO.

Kinase/Antibody Mixture: The target kinase and the Eu-labeled anti-tag antibody are mixed in

the assay buffer.

Assay Assembly: In a microplate, the Torkinib dilutions, the kinase/antibody mixture, and the

Alexa Fluor® 647-labeled tracer are added.

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60

minutes) to allow the binding reaction to reach equilibrium.[4][7]

Signal Detection: The time-resolved FRET (TR-FRET) signal is read on a plate reader

capable of measuring fluorescence at the donor emission wavelength (615 nm) and the

acceptor emission wavelength (665 nm).[7]

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 values

are then determined by fitting the data to a sigmoidal dose-response curve.

HotSpot™ Radiometric Kinase Assay
This is a traditional and direct method for measuring kinase activity.[8][9]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP

or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).[2][10] The amount of

incorporated radioactivity is directly proportional to the kinase activity.

Workflow:
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Figure 3: General workflow for the HotSpot™ Radiometric Kinase Assay.

Detailed Methodology:

Reaction Setup: The kinase reaction is assembled in a microplate or tubes containing buffer,

the kinase, a specific substrate, and varying concentrations of Torkinib.[2]

Initiation: The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.[8]

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a set

period.[10]

Termination: The reaction is stopped, typically by adding a strong acid or by spotting the

reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated

substrate.[10]

Washing: The filter paper is washed extensively to remove unincorporated radiolabeled ATP.

[10]

Detection: The amount of radioactivity incorporated into the substrate on the filter paper is

quantified using a phosphorimager or scintillation counter.[3][10]
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Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50

values are determined by plotting the percentage of inhibition against the logarithm of the

Torkinib concentration and fitting the data to a dose-response curve.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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